molecular formula C25H31NO5S2 B3438145 3-(4-ETHYLBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

3-(4-ETHYLBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

Cat. No.: B3438145
M. Wt: 489.7 g/mol
InChI Key: GHWRPNNKOPEFMW-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Properties

IUPAC Name

[6,8-dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5S2/c1-6-13-32(28,29)24-21-18(5)15-17(4)16-26(21)22(25(24)33(30,31)14-7-2)23(27)20-11-9-19(8-3)10-12-20/h9-12,15-16H,6-8,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWRPNNKOPEFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the indolizine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, or distillation to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

3-(4-Ethylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine has several scientific research applications, including:

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: The compound’s unique structure may offer potential as a drug candidate for treating various diseases, pending further research and clinical trials.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound of the indolizine family, lacking the additional functional groups present in 3-(4-ethylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine.

    3-(4-Methylbenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine: A similar compound with a methyl group instead of an ethyl group on the benzoyl moiety.

    3-(4-Ethylbenzoyl)-6,8-dimethyl-1,2-bis(ethane-1-sulfonyl)indolizine: A compound with ethane-1-sulfonyl groups instead of propane-1-sulfonyl groups.

Uniqueness

This compound is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of ethylbenzoyl, dimethyl, and propane-1-sulfonyl groups differentiates it from other indolizine derivatives and may enhance its reactivity, stability, or biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ETHYLBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 2
3-(4-ETHYLBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

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